1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione
Overview
Description
1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with diethylaminoethylamine. The process can be summarized as follows:
Starting Material: Anthraquinone is used as the starting material.
Reaction with Diethylaminoethylamine: The anthraquinone is reacted with diethylaminoethylamine under controlled conditions to introduce the diethylaminoethyl groups at the 1 and 8 positions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is responsible for managing the topology of DNA during replication and transcription. By inhibiting this enzyme, 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with anticancer properties.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which enhances its ability to interact with DNA and inhibit topoisomerase II. This makes it a promising candidate for further development as an anticancer agent, with potential advantages in terms of efficacy and selectivity compared to other similar compounds .
Properties
IUPAC Name |
1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKUIJRUVUUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226270 | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75312-57-1 | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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